molecular formula C10H8N2O2 B095020 3-Methyl-5-nitroisoquinoline CAS No. 18222-17-8

3-Methyl-5-nitroisoquinoline

Cat. No.: B095020
CAS No.: 18222-17-8
M. Wt: 188.18 g/mol
InChI Key: ACENGYNMIBHPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-nitroisoquinoline is an organic compound belonging to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a methyl group at the third position and a nitro group at the fifth position on the isoquinoline ring. Isoquinolines are known for their stability and diverse reactivity, making them valuable in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-5-nitroisoquinoline can be synthesized through several methods. One common approach involves the nitration of 3-methylisoquinoline. This process typically uses concentrated nitric acid and sulfuric acid as reagents, with the reaction being carried out under controlled temperature conditions to ensure the selective nitration at the fifth position .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-nitroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various electrophiles in the presence of a suitable catalyst or under acidic conditions.

Major Products:

Scientific Research Applications

3-Methyl-5-nitroisoquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Isoquinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

    3-Methylisoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitroisoquinoline: Lacks the methyl group, which can influence its reactivity and biological activity.

Uniqueness: 3-Methyl-5-nitroisoquinoline is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-methyl-5-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-5-9-8(6-11-7)3-2-4-10(9)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACENGYNMIBHPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2[N+](=O)[O-])C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298187
Record name 3-methyl-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18222-17-8
Record name 18222-17-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121332
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methyl-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-methylisoquinoline (5.4 g, 0.04 mol) in concentrated sulfuric acid (30 ml) was cautiously added to a solution of potassium nitrate (4.25 g, 1.1 eq) in concentrated sulfuric acid (23 ml) whilst maintaining the temperature below 4° C. (ice bath). Stirring was continued for 2 h and then temperature raised to ambient. Reaction was further stirred for 3 h and then poured into ice-water slurry (500 mL. Neutralisation using solid potassium carbonate affored a yellow solid which was filtered and washed with water. This material was dissolved in ethanol (200 mL, filtered and concentrated under reduced pressure to afford the title compound as a yellow solid.
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

3-Methylisoquinoline (2.14 g, 14.9 mmol) was added portionwise to ice-cooled concentrated H2SO4 (10 ml) keeping the internal temperature below 10° C. A nitrating mixture of concentrated H2SO4 (2 ml) and fuming nitric acid (2 ml) was then added dropwise keeping the internal temperature below 15° C. After stirring for 30 minutes, TLC indicated reaction was complete. The acid was neutralized by adding the mixture to an excess of 4N aqueous NaOH (180 ml) with ice-cooling. The mixture was extracted with dicbloromethane (2×150 ml), then dried (Na2SO4) and evaporated to give the crude product (2.69 g) as a yellow solid. Flash column chromatography using as eluant 5% methanol in dicbloromethane gave a pure sample of the title compound (660 mg) and a further sample (1.95 g) containing ca. 10% of the isomer 3-methyl-8-nitroisoquinoline.
Quantity
2.14 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
180 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a 0° C. solution of 3-methylisoquinoline (3.00 g, 20.9 mmol) in concentrated sulfuric acid (35 mL) was added solid potassium nitrate (2.33 g, 23.0 mmol) in four portions. The mixture was stirred 2 hours at 0° C. then was diluted with ice. This mixture was basified (pH 10) with 50% aqueous NaOH extracted with CH2Cl2 (60 mL). The organic phase was washed with brine (25 mL), dried (Na2SO4), filtered, and the volatiles were removed in vacuo. The resulting solid was triturated with 1:1 EtOAc-hexanes, filtered and air-dried to provide the title compound (1.60, 8.78 mmol, 42%) as a yellow solid. 1H NMR (300 MHz, CDCl3) δ 9.30 (s, 1H), 8.53 (dd, J=7.7, 1.1 Hz, 1H), 8.35 (s, 1H), 8.26 (d, J=8.1 Hz, 1H), 7.64 (dd, J=9.9, 5.9 Hz, 1H), 2.80 (s, 3H); MS (ESI) m/z 189 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-5-nitroisoquinoline
Reactant of Route 2
Reactant of Route 2
3-Methyl-5-nitroisoquinoline
Reactant of Route 3
Reactant of Route 3
3-Methyl-5-nitroisoquinoline
Reactant of Route 4
3-Methyl-5-nitroisoquinoline
Reactant of Route 5
Reactant of Route 5
3-Methyl-5-nitroisoquinoline
Reactant of Route 6
3-Methyl-5-nitroisoquinoline
Customer
Q & A

Q1: The research mentions the formation of N-acyl pseudo-bases instead of Reissert compounds under certain conditions. What structural features of 3-methyl-5-nitroisoquinoline might contribute to this preference for N-acyl pseudo-base formation?

A1: While the research doesn't directly investigate the factors influencing the preference for N-acyl pseudo-base formation over Reissert compound formation for this compound specifically, it does highlight some crucial observations. The study states that N-acyl pseudo-bases are predominantly covalent and generally don't exhibit tautomerism with open chain or ionic forms, unlike N-alkyl pseudo-bases []. This suggests that the electron-withdrawing nature of the nitro group at the 5-position of the isoquinoline ring, along with the steric influence of the methyl group at the 3-position, could be playing a role in stabilizing the covalent N-acyl pseudo-base form. Further research focusing on this compound is needed to confirm this hypothesis and investigate the precise electronic and steric factors governing this behavior.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.